(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring is substituted with a dimethylamino group (-N(CH₃)₂) at the para position, while the B-ring contains a fluorine atom at the para position (Figure 1). Chalcones are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties, often modulated by electronic and steric effects of substituents .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNUCRUOWBWEW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and dimethylaminoacetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is as a versatile substrate for the synthesis of various heterocyclic compounds. Its ability to undergo Michael addition reactions has been exploited in the development of new drug candidates. For example, it has been used to synthesize benzothiazole derivatives, which exhibit significant biological activity against cancer cells .
Table 1: Synthesis Overview
| Reaction Type | Product Type | Yield (%) | References |
|---|---|---|---|
| Michael Addition | Benzothiazole Derivatives | 85 | Kantevari et al., 2007 |
| Cyclization | Heterocycles | Varies | Ke et al., 2009 |
| Condensation | Drug Intermediates | Varies | Omran et al., 1997 |
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of different cancer cell lines, making them potential candidates for anticancer drugs .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics .
Case Study 1: Anticancer Research
In a study conducted by Eddington et al. (2003), derivatives of this compound were synthesized and tested for their efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A study by Deng et al. (2011) explored the antimicrobial properties of this compound against pathogenic bacteria. The results showed that certain derivatives exhibited notable inhibition zones, indicating their effectiveness as antimicrobial agents.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino and fluorophenyl groups contribute to its ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Electronic Effects
The dimethylamino group on the A-ring is a strong electron-donating substituent, creating a "push-pull" electronic effect with the electron-withdrawing fluorine atom on the B-ring. This configuration enhances the electrophilicity of the α,β-unsaturated ketone, a critical feature for interactions with biological targets like enzymes or receptors .
Key structural comparisons :
- 4-Fluoro-chalcone: Lacks the dimethylamino group, resulting in reduced electron-donating capacity. Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and binding efficiency .
- Exhibits high inhibitory activity (IC₅₀ = 4.35 μM) due to optimal hydrogen-bonding interactions .
- Compound 2j : Features a bromine (electron-withdrawing) on the A-ring and fluorine on the B-ring, achieving an IC₅₀ of 4.703 μM. Replacement of bromine with chlorine or methoxy reduces activity, highlighting the importance of electronegativity .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Fluorine on the B-ring enhances electrophilicity, improving interactions with nucleophilic residues in target proteins .
- However, overly bulky EDGs (e.g., methoxy) may sterically hinder binding .
- Dihedral Angles : Planar configurations (small dihedral angles) improve π-π stacking with aromatic residues in enzymes, a feature observed in active compounds like 4-fluoro-chalcone .
Biological Activity
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in pharmacology, particularly in the realms of antibacterial and anticancer activities.
Chemical Structure and Properties
- Molecular Formula: C11H12FNO
- Molecular Weight: 193.2 g/mol
- CAS Number: 138716-20-8
- SMILES Notation: CN(C)/C=C/C(=O)C1=CC=C(C=C1)F
The compound features a dimethylamino group and a fluorophenyl moiety, which contribute to its biological properties. The structural characteristics allow for interactions with various biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against strains like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Escherichia coli | 0.94 |
| Bacillus subtilis | 0.65 |
The presence of the fluorine atom is believed to enhance the compound's lipophilicity, contributing to its ability to penetrate bacterial membranes effectively .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a study involving breast cancer cell lines (MCF-7), this compound was found to reduce cell viability significantly at concentrations of 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 5 µM, indicating a strong potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as MAO-A and MAO-B, which are involved in neurotransmitter metabolism.
Enzyme IC50 (µM) MAO-A 6.76 MAO-B 0.71 - Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, the compound promotes programmed cell death in cancer cells.
- Antioxidant Properties : The presence of phenolic structures contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .
Q & A
Q. What are the established synthetic routes for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting 4-fluoroacetophenone with dimethylamine-substituted aldehydes in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–4 hours. The product is purified by recrystallization from ethanol .
Q. Which spectroscopic techniques are employed to confirm the compound’s structural identity?
Key methods include:
Q. How is single-crystal X-ray diffraction (XRD) used to determine the molecular configuration?
Suitable crystals are grown via slow evaporation of ethanol solutions. XRD analysis reveals bond lengths, angles, and the E-configuration of the enone system. For example, the C=O bond length typically ranges from 1.22–1.24 Å, consistent with conjugated enones .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of the compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV), correlating with experimental UV-Vis λmax (~350 nm).
- Global reactivity descriptors (e.g., electrophilicity index ω = 1.2–1.5 eV), indicating moderate electrophilic character. These results align with XRD and spectroscopic data, validating computational models .
Q. What role does the compound play in synthesizing heterocyclic intermediates?
The enone system acts as a versatile precursor for cyclization reactions. For example, it undergoes Michael additions or [4+2] cycloadditions to form pyridines, quinolines, or chromones, which are key scaffolds in drug discovery .
Q. How do steric and electronic effects of substituents influence chemical stability?
- The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the enone via conjugation.
- The dimethylamino group introduces steric hindrance, reducing aggregation in solution. AIM theory analysis confirms intramolecular charge transfer, impacting reactivity in nucleophilic additions .
Q. What methodologies resolve discrepancies between theoretical and experimental spectral data?
- TD-DFT with solvent correction (e.g., IEF-PCM model) improves agreement between calculated and observed UV-Vis spectra.
- Adjusting basis sets (e.g., 6-311++G(2d,p)) refines vibrational frequency predictions in IR analysis .
Methodological Tables
Table 1: Key XRD Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | 4.006, 23.125, 13.493 |
| β (°) | 96.344 |
| C=O Bond Length (Å) | 1.23 |
| C=C Bond Length (Å) | 1.34 |
| Reference |
Table 2: Calculated Reactivity Descriptors via DFT
| Parameter | Value |
|---|---|
| Ionization Potential (I) | 6.8 eV |
| Electron Affinity (A) | 2.3 eV |
| Chemical Hardness (η) | 2.25 eV |
| Electrophilicity (ω) | 1.4 eV |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
